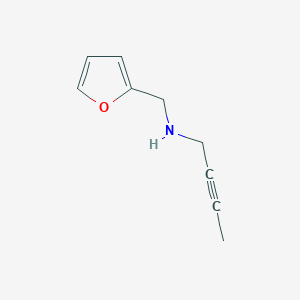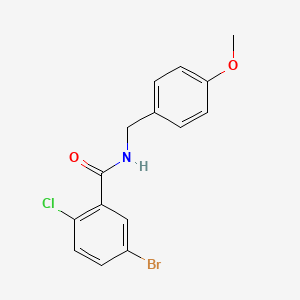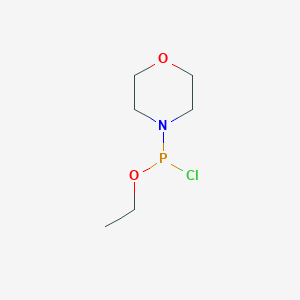![molecular formula C14H11ClO2 B1608147 Acide 2-[2-(4-chlorophényl)phényl]acétique CAS No. 669713-87-5](/img/structure/B1608147.png)
Acide 2-[2-(4-chlorophényl)phényl]acétique
Vue d'ensemble
Description
“2-[2-(4-chlorophenyl)phenyl]acetic Acid” is a chemical compound that is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” involves a process where the starting substance 1-[(4-Chloro phenyl) phenyl methyl] piperazine is reacted with methyl (2-chloroethoxy) acetate to give methyl-2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetate .
Molecular Structure Analysis
The molecular structure of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” is complex. The compound may exist in the levorotatory form, the dextrorotatory form, or a mixture of the levorotatory and dextrorotatory forms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” include a molecular weight of 170.59 . It is a solid at room temperature and has a melting point of 92-95°C .
Applications De Recherche Scientifique
Applications pharmaceutiques
Ce composé est utilisé comme étalon secondaire pharmaceutique . Il convient à une utilisation dans plusieurs applications analytiques, notamment, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives .
Synthèse de cellulosiques phénylacétoxy
L'acide 2-chlorophénylacétique a été utilisé dans la synthèse de cellulosiques phénylacétoxy et de ses dérivés halogénés . Cela pourrait être utile dans le développement de nouveaux matériaux aux propriétés uniques.
Étude de la dégradation aérobie
L'acide 4-chlorophénylacétique a été utilisé pour étudier le mécanisme de dégradation aérobie du 1,1-dichloro-2,2-bis(4-chlorophényl)éthane par Ralstonia eutropha A5 . Cette recherche pourrait contribuer à notre compréhension de la manière dont certaines bactéries peuvent décomposer des substances nocives.
Synthèse chimique
Le composé est utilisé dans la synthèse de l'acide 2-[2-[4-[(4-chlorophényl)phénylméthyl]-1-pipérazinyl]éthoxyacétique . Ce processus pourrait être important dans la production de nouveaux produits pharmaceutiques ou d'autres produits chimiques.
Tests de contrôle qualité
En tant qu'étalon secondaire pharmaceutique, il peut être utilisé dans les tests de contrôle qualité des aliments et des boissons . Cela garantit la sécurité et la qualité des produits alimentaires et des boissons.
Exigences d'étalonnage
Il peut également être utilisé pour d'autres exigences d'étalonnage . Cela pourrait être important dans une variété de domaines, de la recherche en laboratoire à la fabrication industrielle.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXYNGFODQXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362604 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669713-87-5 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















